Product packaging for 1,2,3,4-Tetrabromo-2-methyl-butane(Cat. No.:CAS No. 24173-08-8)

1,2,3,4-Tetrabromo-2-methyl-butane

Cat. No.: B14707557
CAS No.: 24173-08-8
M. Wt: 387.73 g/mol
InChI Key: ZYLJEOQFHURICP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrabromo-2-methyl-butane is an organobromine compound with the molecular formula C5H8Br4 and a molecular weight of 387.73 g/mol . It is identified by the CAS Registry Number 24173-08-8 and is also known by synonyms such as Isoprentetrabromid . This chemical serves as a specialized reagent in organic synthesis and materials science research. Its high bromine content makes it a compound of interest for researchers investigating flame retardants and brominated building blocks for more complex molecular architectures. The tetrabromo structure also suggests potential utility as an intermediate in various chemical transformations, including addition and polymerization reactions. Handle with care in a controlled laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8Br4 B14707557 1,2,3,4-Tetrabromo-2-methyl-butane CAS No. 24173-08-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24173-08-8

Molecular Formula

C5H8Br4

Molecular Weight

387.73 g/mol

IUPAC Name

1,2,3,4-tetrabromo-2-methylbutane

InChI

InChI=1S/C5H8Br4/c1-5(9,3-7)4(8)2-6/h4H,2-3H2,1H3

InChI Key

ZYLJEOQFHURICP-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)(C(CBr)Br)Br

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 1,2,3,4 Tetrabromo 2 Methyl Butane

Direct Bromination Routes towards 1,2,3,4-Tetrabromo-2-methyl-butane

The primary method for synthesizing this compound involves the direct bromination of a suitable unsaturated precursor. This approach relies on the addition of bromine across the double bonds of an alkene or alkyne.

Precursor Substrate Selection and Synthesis

The logical precursor for the synthesis of this compound is 2-methyl-1,3-butadiene, also known as isoprene (B109036). Isoprene is a conjugated diene, and its reaction with bromine can lead to the formation of the desired tetrabrominated product. libretexts.orgchempedia.info The addition of bromine to conjugated dienes like isoprene can result in a mixture of products due to 1,2- and 1,4-addition pathways. libretexts.orglibretexts.org

The reaction of 2-methyl-1,3-butadiene with bromine has been reported to yield a mixture of dibromo and tetrabromo products. chegg.com Specifically, the reaction can produce 3,4-dibromo-2-methyl-1-butene, 3,4-dibromo-3-methyl-1-butene, and 1,4-dibromo-2-methyl-2-butene. chegg.com Further bromination of the remaining double bond in the dibromo adducts would lead to the formation of this compound.

Reaction Conditions and Catalysis for Polybromination

The conditions for the bromination of dienes can influence the product distribution. The addition of bromine to alkenes can be achieved using molecular bromine (Br₂) often in an inert solvent like chloroform (B151607) or carbon tetrachloride. chempedia.infobeilstein-journals.org The reaction temperature is a critical factor; lower temperatures often favor the kinetically controlled 1,2-addition product, while higher temperatures can lead to the thermodynamically controlled 1,4-addition product. libretexts.orgquora.com

Catalysis can also play a role in bromination reactions. While direct bromination with Br₂ often proceeds without a catalyst, certain catalysts can enhance the reaction's efficiency and selectivity. For instance, visible-light photoredox catalysis has been developed for the bromination of alkenes, offering a mild and efficient method. beilstein-journals.orgnih.gov In this approach, bromine is generated in situ from the oxidation of a bromide source. beilstein-journals.org Lewis acids can also catalyze halogenation reactions. nih.gov Additionally, electrochemical methods can be employed to generate bromine in a controlled manner for the bromination of alkenes and alkynes. mdpi.com

For polybromination, radical halogenation conditions can be employed. N-bromosuccinimide (NBS) is a common reagent for allylic bromination, which proceeds via a radical mechanism. dss.go.thyoutube.com This method introduces a bromine atom at a carbon adjacent to a double bond. dss.go.th

Table 1: Conditions for Bromination of Dienes

Reagent/Catalyst Conditions Product Type
Br₂ Low Temperature Kinetically controlled (1,2-addition)
Br₂ High Temperature Thermodynamically controlled (1,4-addition)
Visible-light photoredox catalyst Mild, room temperature Brominated alkenes
N-bromosuccinimide (NBS) Radical initiator Allylic bromination

Regioselectivity and Stereoselectivity in the Formation of this compound

The addition of bromine to a conjugated diene like 2-methyl-1,3-butadiene is not always straightforward and can lead to a mixture of regioisomers. The initial electrophilic attack of bromine on the diene generates a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org The subsequent attack by the bromide ion can occur at different positions, leading to both 1,2- and 1,4-addition products. libretexts.orgmasterorganicchemistry.com

In the case of 2-methyl-1,3-butadiene, the initial attack of Br⁺ can occur at either double bond. Attack at the C1-C2 double bond leads to a tertiary allylic carbocation, which is more stable than the secondary allylic carbocation formed from attack at the C3-C4 double bond. youtube.com This preference for the formation of the more stable carbocation intermediate dictates the major initial products. youtube.comvaia.com Subsequent addition of bromine to the remaining double bond will then form the tetrabrominated product.

The stereochemistry of the addition of bromine to alkenes is typically anti-addition, proceeding through a cyclic bromonium ion intermediate. youtube.com However, in conjugated systems, the intermediacy of a more stable carbocation can lead to a loss of stereospecificity. The reaction of bromine with 1,3-butadiene, for example, yields mainly the trans-1,4-dibromo-2-butene. libretexts.org

Indirect Synthesis and Transformation Pathways involving this compound

Once synthesized, this compound can serve as a substrate for further chemical transformations, most notably elimination reactions to form unsaturated products.

Dehydrobromination Reactions for Olefinic Product Formation

Tetrabromobutanes, being vicinal dihalides at two locations, can undergo dehydrobromination reactions to form dienes or alkynes. echemi.commasterorganicchemistry.comlibretexts.org The treatment of a vicinal dibromide with a strong base results in the elimination of HBr to form an alkene. libretexts.orglibretexts.org A twofold elimination from a tetrabromide can lead to the formation of a conjugated diene or an alkyne. echemi.comstackexchange.com

The choice of base and reaction conditions is crucial in determining the product of the elimination reaction. chemguide.co.uk Strong, bulky bases like potassium tert-butoxide tend to favor the formation of the less substituted (Hofmann) alkene, while smaller, strong bases like sodium ethoxide favor the more substituted (Zaitsev) alkene. ksu.edu.sa The use of a very strong base like sodium amide (NaNH₂) can effect a double dehydrobromination to yield an alkyne. masterorganicchemistry.comlibretexts.org

Reaction Kinetics and Thermodynamics of Elimination Pathways

Elimination reactions can proceed through two primary mechanisms: E1 (unimolecular) and E2 (bimolecular). masterorganicchemistry.comslideshare.net The E2 reaction is a one-step process where the base abstracts a proton and the leaving group departs simultaneously. ksu.edu.sadalalinstitute.com It is a second-order reaction, with the rate depending on the concentration of both the substrate and the base. dalalinstitute.compw.live The E2 mechanism requires an anti-periplanar arrangement of the proton and the leaving group. dalalinstitute.comiitk.ac.in

The E1 reaction is a two-step process involving the formation of a carbocation intermediate in the rate-determining step, followed by deprotonation. iitk.ac.inyoutube.com It is a first-order reaction, with the rate depending only on the concentration of the substrate. pw.live E1 reactions are favored for tertiary substrates and in the presence of weak bases. youtube.com

The regioselectivity of elimination reactions is governed by thermodynamic and kinetic factors. The Zaitsev rule states that the more substituted (and thus more stable) alkene is the major product, which is often the case under thermodynamic control. ksu.edu.saiitk.ac.in However, the use of a bulky base can lead to the kinetically favored, less substituted Hofmann product due to steric hindrance. ksu.edu.sa The temperature also plays a role, with higher temperatures generally favoring elimination over substitution. chemguide.co.ukmasterorganicchemistry.com

Table 2: Comparison of E1 and E2 Elimination Reactions

Feature E1 Reaction E2 Reaction
Mechanism Two steps, via carbocation One step, concerted
Kinetics First-order Second-order
Base Weak base favored Strong base required
Substrate Favored for 3° > 2° Favored for 3° > 2° > 1°
Regioselectivity Zaitsev (more substituted alkene) Zaitsev (with small base), Hofmann (with bulky base)
Stereochemistry No specific requirement Requires anti-periplanar geometry

| Rearrangements | Possible | Not possible |

Structure-Reactivity Relationships in Dehydrohalogenation of Highly Brominated Alkanes

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically leading to the formation of alkenes. wikipedia.org The reactivity of polybrominated alkanes in these reactions is governed by several factors, including the stability of the resulting alkene, the nature of the leaving group, steric hindrance, and the acidity of the β-protons. libretexts.orglibretexts.org

In base-promoted dehydrohalogenation reactions, which often proceed via an E2 mechanism, the reaction rate is sensitive to the electronic effects of the substituents. tandfonline.com The presence of multiple electron-withdrawing bromine atoms can increase the acidity of neighboring protons, facilitating their abstraction by a base. However, the regiochemical outcome—whether the more substituted (Zaitsev product) or less substituted (Hofmann product) alkene is formed—is complex. chadsprep.com

Zaitsev's Rule vs. Hofmann's Rule:

Zaitsev's Rule predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. chadsprep.com This is often observed when using small, unhindered bases. youtube.com

Hofmann's Rule predicts the formation of the least substituted alkene. This outcome is favored when using bulky bases, which preferentially abstract the more sterically accessible proton, or when the leaving group is poor or bulky (e.g., -NR₃⁺). libretexts.orgyoutube.com

For a molecule like this compound, the specific bromine atom eliminated along with a β-hydrogen would depend heavily on the reaction conditions. The steric environment around the different β-protons and the stability of the potential alkene products would be key determinants of the final product distribution. Studies on related polyhalogenated compounds show that increasing steric hindrance around a potential elimination site can significantly influence the reaction's efficiency and selectivity. chegg.comlearncbse.in

Table 1: Factors Influencing Dehydrohalogenation Regioselectivity

FactorFavors Zaitsev Product (More Substituted Alkene)Favors Hofmann Product (Less Substituted Alkene)
BaseSmall, unhindered base (e.g., NaOH, EtO⁻)Bulky, sterically hindered base (e.g., t-BuOK)
Leaving GroupGood leaving group (e.g., Br⁻, I⁻)Poor leaving group (e.g., F⁻) or bulky, charged group (e.g., -NR₃⁺)
SubstrateLess steric hindrance near more substituted β-carbonSignificant steric hindrance near more substituted β-carbon
Product StabilityThermodynamically more stable alkeneKinetically favored, less sterically hindered product

Rearrangement Pathways in Bromination Leading to Branched Tetrabromobutanes

The synthesis of a complex molecule like this compound often involves precursors that undergo rearrangement. The bromination of branched alkenes or alkanes can proceed through either carbocationic or radical intermediates, both of which are susceptible to rearrangements that alter the carbon skeleton.

When an alkene is treated with an electrophile like Br₂, the reaction can proceed through a carbocation intermediate. These intermediates will readily rearrange if a more stable carbocation can be formed nearby. libretexts.orgperiodicchemistry.com This class of reaction is known as a Wagner-Meerwein rearrangement. wikipedia.orglibretexts.orgspcmc.ac.in The driving force is the enhanced stability of tertiary carbocations over secondary, and secondary over primary. periodicchemistry.com

These rearrangements occur through two primary mechanisms:

1,2-Hydride Shift: A hydrogen atom on a carbon adjacent to the carbocation migrates with its pair of bonding electrons to the positively charged carbon. libretexts.orglumenlearning.com

1,2-Alkyl Shift: An alkyl group (e.g., a methyl group) migrates in a similar fashion to form a more stable carbocation. lumenlearning.commasterorganicchemistry.com

For example, the electrophilic bromination of a precursor like isoprene (2-methyl-1,3-butadiene) could initiate a cascade of additions and rearrangements. acs.orgcopernicus.org Initial attack by an electrophile would form a carbocation, which could then undergo a hydride or alkyl shift before being trapped by a bromide ion. chemistrysteps.commasterorganicchemistry.com Subsequent bromination steps could then lead to the final tetrabrominated product with a rearranged carbon skeleton. Such rearrangements are common in reactions involving carbocations and can lead to a mixture of isomeric products. youtube.com

Table 2: Carbocation Stability and Rearrangement Tendencies

Carbocation TypeRelative StabilityPotential RearrangementDriving Force
Primary (1°)Least Stable1,2-Hydride or 1,2-Alkyl shift to form 2° or 3°Formation of a more stable carbocation
Secondary (2°)Intermediate1,2-Hydride or 1,2-Alkyl shift to form 3°Formation of a more stable carbocation
Tertiary (3°)Most StableGenerally does not rearrangeAlready at maximum stability

Alternatively, alkanes can be halogenated via a free-radical mechanism, typically initiated by heat or UV light. This process involves the abstraction of a hydrogen atom by a halogen radical to form an alkyl radical intermediate. missouri.edu The regioselectivity of this reaction is determined by the stability of the radical formed, which follows the order: tertiary > secondary > primary. chemistrysteps.commasterorganicchemistry.comyoutube.com

Bromination is significantly more selective than chlorination. masterorganicchemistry.comucalgary.ca The bromine radical is less reactive and therefore more discerning, preferentially abstracting the hydrogen that leads to the most stable radical intermediate. ucalgary.ca For a branched alkane, this means bromination will occur predominantly at the tertiary carbon if one is available.

The stereochemical outcome of radical halogenation is also significant. Alkyl radicals are typically trigonal planar, meaning the subsequent attack by a halogen molecule (e.g., Br₂) can occur from either face of the plane with equal probability. chemistrysteps.comjove.compressbooks.pub If the halogenation creates a new chiral center, a racemic mixture of (R) and (S) enantiomers will be formed. jove.comlibretexts.org If the reaction occurs at an existing stereocenter, it will also lead to racemization. However, if a chiral center already exists elsewhere in the molecule, the attack on the planar radical intermediate can lead to the formation of diastereomers, often in unequal amounts. chemistrysteps.comjove.com Theoretical studies suggest that for some substrates, particularly those with existing halogen substituents, the radical intermediate may not be perfectly planar, and high rotational barriers can lead to a degree of stereospecificity in the reaction. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,3,4 Tetrabromo 2 Methyl Butane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool that probes the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a magnetic field. This allows for the detailed elucidation of the molecular structure, including connectivity and stereochemistry.

Proton NMR (¹H NMR) for Configurational and Conformational Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides crucial information regarding the chemical environment of hydrogen atoms in a molecule. The position of a signal (chemical shift, δ) indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of adjacent, non-equivalent protons, a phenomenon known as spin-spin coupling. docbrown.infolibretexts.orgdocbrown.info

For 1,2,3,4-tetrabromo-2-methyl-butane, the presence of multiple chiral centers results in the potential for various diastereomers, each of which would produce a unique and complex ¹H NMR spectrum. This complexity, however, is a valuable source of detailed stereochemical information.

The protons on the carbon atoms bearing bromine atoms are expected to be significantly deshielded due to the electronegativity of the halogen, shifting their signals downfield. The diastereotopic protons of the two -CH₂Br groups would likely appear as distinct and complex multiplets. The methine (-CHBr) protons would also exhibit complex splitting patterns due to coupling with neighboring protons. In contrast, the methyl group (CH₃), being attached to a quaternary carbon, would not be split by neighboring protons and would therefore appear as a singlet.

Table 1: Predicted ¹H NMR Data for a Diastereomer of this compound

Proton Assignment Predicted Chemical Shift (δ) in ppm Predicted Multiplicity Predicted Coupling Constants (J) in Hz
H-1, H-4 (-CH₂Br) 3.7 – 4.5 Multiplet -
H-2, H-3 (-CHBr) 4.3 – 5.0 Multiplet -
-CH₃ 1.9 – 2.3 Singlet -

Note: The exact chemical shifts and coupling constants would be dependent on the specific diastereomer and the solvent used for analysis.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation and Chemical Environment Assessment

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, with its chemical shift being highly dependent on its chemical environment. researchgate.netdocbrown.infodocbrown.info

In the case of this compound, the carbon atoms directly bonded to the electronegative bromine atoms will be significantly deshielded, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted alkanes. The spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule, assuming they are all chemically non-equivalent.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ) in ppm
C-1, C-4 (-CH₂Br) 35 – 50
C-2 (-C(CH₃)Br-) 60 – 75
C-3 (-CHBr) 55 – 70
-CH₃ 20 – 35

Advanced 2D NMR Techniques for Comprehensive Structural Confirmation

To resolve the ambiguities that may arise from complex 1D spectra and to definitively establish the molecular structure, advanced two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. columbia.educolumbia.edulibretexts.org This technique is invaluable for unambiguously assigning which protons are bonded to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.educolumbia.edulibretexts.org HMBC is instrumental in piecing together the connectivity of the entire carbon skeleton by identifying longer-range interactions.

Correlation Spectroscopy (COSY): This homonuclear 2D experiment identifies protons that are spin-spin coupled to each other, helping to trace the proton-proton connectivity throughout the molecule. sdsu.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique that provides information about the mass, and therefore the molecular weight, of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the sample with a high-energy electron beam, which leads to the formation of a molecular ion and its subsequent fragmentation. libretexts.org The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. libretexts.orglibretexts.org

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). The presence of four bromine atoms will therefore produce a characteristic and complex isotopic cluster for the molecular ion and any bromine-containing fragments, which can be used to confirm the number of bromine atoms in a given ion.

Fragmentation in EI-MS is often initiated by the cleavage of the weakest bonds. In this molecule, the C-Br bonds are susceptible to cleavage, leading to the loss of bromine radicals. Subsequent fragmentation may involve the loss of HBr or cleavage of the carbon-carbon bonds.

Table 3: Predicted Key Fragment Ions in the EI-MS of this compound

m/z (for ions containing only ⁷⁹Br) Proposed Fragment Ion
372 [C₅H₈Br₃]⁺
293 [C₅H₈Br₂]⁺
214 [C₅H₈Br]⁺
135 [C₅H₈]⁺
The molecular ion [C₅H₈Br₄]⁺ (m/z 452 for all ⁷⁹Br) may be weak or absent.

Tandem Mass Spectrometry (MS/MS) for Enhanced Structural Specificity

Tandem mass spectrometry (MS/MS) is a powerful analytical technique that provides enhanced structural specificity by performing multiple stages of mass analysis. wikipedia.org In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected, fragmented through processes like collision-induced dissociation (CID), and the resulting product ions are then analyzed. wikipedia.orgacs.org This process provides detailed information about the structure of the precursor ion, aiding in the unambiguous identification of compounds, especially in complex mixtures. acs.org

For this compound, MS/MS analysis is crucial for confirming its structure. The presence of four bromine atoms is a key characteristic. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This isotopic distribution results in a distinctive pattern in the mass spectrum for the molecular ion and its fragments containing bromine atoms.

In the analysis of brominated compounds, collision-induced dissociation (CID) is a common fragmentation method. nih.gov During CID, the selected precursor ion is collided with an inert gas, leading to fragmentation at the most energetically favorable points, which are often the weakest bonds. acs.org For halogenated alkanes, fragmentation typically involves the cleavage of the carbon-halogen bond. slideshare.net

The fragmentation of this compound would likely proceed through sequential losses of bromine atoms (Br) or hydrogen bromide (HBr). The stability of the resulting carbocations influences the fragmentation pathway. More substituted carbocations are generally more stable, which can direct the fragmentation process. youtube.com The initial fragmentation might involve the loss of a single bromine radical (•Br) to form a [M-Br]⁺ ion. Subsequent fragmentation events (MS³) on this ion could lead to further losses of Br or HBr, providing a detailed fragmentation tree that is characteristic of the compound's structure. nih.govnih.gov

A hypothetical fragmentation pattern for this compound is presented in the table below. The exact masses and relative abundances would need to be determined experimentally.

Table 1: Hypothetical MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral LossDescription
[C₅H₈Br₄]⁺[C₅H₈Br₃]⁺BrLoss of a bromine radical
[C₅H₈Br₃]⁺[C₅H₇Br₂]⁺HBrLoss of hydrogen bromide
[C₅H₇Br₂]⁺[C₅H₇Br]⁺BrLoss of a bromine radical
[C₅H₇Br]⁺[C₅H₆]⁺HBrLoss of hydrogen bromide

This table is illustrative and based on general fragmentation principles of brominated alkanes. Actual fragmentation may vary.

Comprehensive Two-Dimensional Gas Chromatography Mass Spectrometry (GC×GC-TOFMS) for Isomeric Differentiation

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful separation technique that offers significantly increased peak capacity and resolution compared to conventional one-dimensional GC. csic.eslabrulez.com This makes it particularly well-suited for the analysis of complex samples containing numerous isomers, such as different structural arrangements of tetrabromo-2-methyl-butane. nih.govyoutube.com

In GC×GC, the effluent from a primary column is subjected to a second, shorter column with a different stationary phase, via a modulator. azom.com This results in a structured two-dimensional chromatogram where chemically similar compounds often appear in distinct groupings, facilitating their identification. labrulez.com When coupled with a time-of-flight mass spectrometer (TOFMS), which is capable of high-speed data acquisition, a complete mass spectrum can be obtained for each resolved peak, providing a third dimension of analytical information. nih.govdioxin20xx.org

The key to differentiating isomers of this compound lies in the orthogonal separation mechanism of the two columns. A typical setup might involve a non-polar primary column, which separates compounds based on their boiling points, and a more polar secondary column that separates based on polarity. Since isomers often have slightly different polarities and boiling points, they will have different retention times on the two columns, leading to their separation in the 2D chromatogram. csic.es

The enhanced resolution of GC×GC-TOFMS can resolve co-eluting isomers that would appear as a single peak in a one-dimensional GC analysis. labrulez.com This allows for the individual mass spectra of each isomer to be obtained, which, although often very similar, may show subtle differences in fragment ion ratios that can aid in their differentiation. researchgate.net The ability to screen for non-targeted halogenated compounds is another advantage of this technique. azom.com

Table 2: Potential Isomers of Tetrabromo-methyl-butane

Isomer Name
This compound
1,2,3,3-Tetrabromo-2-methyl-butane
1,2,4,4-Tetrabromo-2-methyl-butane
1,3,3,4-Tetrabromo-2-methyl-butane

This is a partial list of possible structural isomers.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound would be dominated by vibrations associated with the alkane backbone (C-H and C-C bonds) and the carbon-bromine (C-Br) bonds. The region below 1500 cm⁻¹, known as the fingerprint region, would contain a complex pattern of absorptions unique to the molecule's specific structure. docbrown.info

Characteristic Vibrational Modes for Brominated Alkane Functional Groups

The vibrational modes of brominated alkanes are characterized by the stretching and bending of C-H, C-C, and C-Br bonds. uobabylon.edu.iq

Carbon-Hydrogen (C-H) Vibrations:

Stretching: The C-H stretching vibrations for alkanes typically occur in the range of 2850-3000 cm⁻¹. uobabylon.edu.iqlibretexts.org

Bending: The C-H bending (scissoring) vibrations for CH₂ and CH₃ groups are found around 1450-1470 cm⁻¹. Methyl (CH₃) groups also show a characteristic bending vibration around 1375 cm⁻¹. uomustansiriyah.edu.iqamazonaws.com

Carbon-Bromine (C-Br) Vibrations:

Stretching: The C-Br stretching vibration is the most characteristic feature for a brominated alkane. These absorptions are typically found in the lower frequency region of the IR spectrum, generally between 515 and 690 cm⁻¹. uobabylon.edu.iqlibretexts.org The exact position depends on the substitution pattern (primary, secondary, or tertiary halide).

Wagging/Bending: In terminal alkyl halides, a C-H wagging vibration of the –CH₂X group can be observed between 1150 and 1300 cm⁻¹. uobabylon.edu.iqlibretexts.org

Carbon-Carbon (C-C) Vibrations:

The C-C stretching vibrations occur in the range of 800-1200 cm⁻¹ and are generally weak in the IR spectrum. uomustansiriyah.edu.iq

The combination of these vibrational modes provides a unique spectral fingerprint for this compound, allowing for its identification and differentiation from other compounds.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Intensity
C-H (in CH₃, CH₂, CH)Stretching2850-3000Strong
C-H (in CH₃, CH₂)Bending (Scissoring)1450-1470Medium
C-H (in CH₃)Bending (Rocking)~1375Medium
C-CStretching800-1200Weak to Medium
C-BrStretching515-690Medium to Strong

This table is based on typical ranges for the specified functional groups. uobabylon.edu.iqlibretexts.orguomustansiriyah.edu.iqamazonaws.com

Stereochemical Investigations of 1,2,3,4 Tetrabromo 2 Methyl Butane

Identification and Elucidation of Chiral Centers and Stereoisomers in the Compound

The molecular structure of 1,2,3,4-tetrabromo-2-methylbutane (C₅H₈Br₄) possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. youtube.com A careful examination of its structure, Br-CH₂-C(Br)(CH₃)-CH(Br)-CH₂-Br, reveals the locations of these stereocenters:

C2: This carbon is attached to a bromomethyl group (-CH₂Br), a bromine atom (-Br), a methyl group (-CH₃), and a (1,2-dibromoethyl) group (-CH(Br)CH₂Br). The presence of these four distinct groups renders C2 a chiral center.

C3: This carbon is bonded to a hydrogen atom (-H), a bromine atom (-Br), a (1-bromo-1-methyl)ethyl group (-C(Br)(CH₃)CH₂Br), and a bromomethyl group (-CH₂Br). As these four groups are different, C3 is also a chiral center.

The number of possible stereoisomers for a molecule can be determined using the 2ⁿ rule, where 'n' is the number of chiral centers. libretexts.org For 1,2,3,4-tetrabromo-2-methylbutane, with two chiral centers, the theoretical maximum number of stereoisomers is 2² = 4. youtube.comlibretexts.org These four stereoisomers exist as two pairs of enantiomers. Due to the inherent asymmetry from the methyl group at the C2 position, the formation of meso compounds, which are achiral despite having chiral centers, is not possible for this molecule.

The four possible stereoisomers are designated by the Cahn-Ingold-Prelog (CIP) priority rules, resulting in the following configurations: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers constitute one enantiomeric pair, while the (2R, 3S) and (2S, 3R) isomers form the other.

Table 1: Stereoisomers of 1,2,3,4-Tetrabromo-2-methyl-butane

Configuration Relationship
(2R, 3R)Enantiomer of (2S, 3S)
(2S, 3S)Enantiomer of (2R, 3R)
(2R, 3S)Enantiomer of (2S, 3R)
(2S, 3R)Enantiomer of (2R, 3S)

Diastereomerism and Conformational Preferences of the Tetrabromobutane Framework

Stereoisomers that are not mirror images of each other are known as diastereomers. libretexts.org In the case of 1,2,3,4-tetrabromo-2-methylbutane, any stereoisomer from one enantiomeric pair is a diastereomer of any stereoisomer from the other pair. For instance, the (2R, 3R) isomer is a diastereomer of both the (2R, 3S) and (2S, 3R) isomers. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their potential separation by techniques like fractional crystallization or chromatography.

The conformational preferences of the 1,2,3,4-tetrabromo-2-methylbutane framework are dictated by the rotational barriers around the C2-C3 single bond. While specific experimental data on this complex molecule is scarce, the conformational analysis can be inferred from simpler, related molecules like 2-methylbutane. oregonstate.educhegg.comyoutube.comchegg.com The rotation around the C2-C3 bond leads to various staggered and eclipsed conformations, each with a distinct energy level.

The staggered conformations are generally more stable (lower in energy) than the eclipsed conformations due to reduced torsional strain. However, within the staggered conformers, steric and electronic interactions between the bulky and electronegative bromine atoms, as well as the methyl group, will lead to different energy levels. Gauche interactions, where large groups are positioned at a 60° dihedral angle to each other, will be particularly destabilizing. The most stable conformation would likely be one where the large bromine and methyl substituents are arranged in an anti-periplanar fashion to minimize steric hindrance and unfavorable dipole-dipole interactions.

Table 2: Predicted Relative Energies of C2-C3 Rotational Conformations

Conformation Type Key Interactions Predicted Relative Energy
EclipsedBr/Br, Br/CH₃, H/Br eclipsingHighest
Gauche (Staggered)Steric hindrance between adjacent Br and/or CH₃ groupsIntermediate
Anti (Staggered)Large groups are 180° apartLowest

Influence of Reaction Mechanisms on Stereochemical Outcome in its Synthesis and Transformations

The stereochemical outcome of the synthesis of 1,2,3,4-tetrabromo-2-methylbutane is heavily dependent on the reaction mechanism and the stereochemistry of the starting materials. A plausible synthetic route is the electrophilic addition of bromine (Br₂) to isoprene (B109036) (2-methyl-1,3-butadiene).

The addition of bromine to a double bond typically proceeds through a cyclic bromonium ion intermediate. The subsequent attack by a bromide ion occurs from the side opposite to the bromonium ion, resulting in an anti-addition. When isoprene is the substrate, the reaction at the two double bonds would lead to the formation of the tetrabromo product. The initial addition of bromine to one of the double bonds will generate a dibromo-alkene with new chiral centers, and the stereochemistry of the subsequent addition to the remaining double bond will determine the final stereoisomeric mixture of 1,2,3,4-tetrabromo-2-methylbutane.

Alternatively, synthesis via free-radical halogenation of a suitable alkane precursor would likely result in a mixture of stereoisomers. libretexts.orgmasterorganicchemistry.comlibretexts.org Free radical substitution at a prochiral center generates a planar radical intermediate. libretexts.orgpressbooks.pub The subsequent attack by a halogen can occur from either face of the plane with equal probability, leading to a racemic mixture of enantiomers. libretexts.orgpressbooks.pub If the starting material is already chiral, a mixture of diastereomers would be expected.

Chromatographic and Spectroscopic Methods for Stereoisomer Separation and Characterization

The separation and characterization of the stereoisomers of 1,2,3,4-tetrabromo-2-methylbutane require specialized analytical techniques.

Chromatographic Methods:

The separation of enantiomers can be achieved through chiral chromatography, such as chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). wikipedia.orgyoutube.comntu.edu.sgnih.gov These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. youtube.com Diastereomers, having different physical properties, can often be separated by standard, non-chiral chromatographic techniques like HPLC or GC. rsc.orgosti.gov

Another approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated by conventional chromatography. youtube.comntu.edu.sg

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of these stereoisomers. dtic.millibretexts.orgresearchgate.net

¹H NMR: The proton NMR spectrum would show distinct signals for the different hydrogen environments in the molecule. The chemical shifts, integration, and coupling patterns (multiplicity) of the signals would differ between diastereomers. youtube.comdocbrown.info

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Diastereomers will exhibit different chemical shifts for the carbon atoms, particularly those near the chiral centers. docbrown.info To distinguish between enantiomers using NMR, a chiral resolving agent or a chiral solvent may be used to induce a chemical shift difference. ntu.edu.sg

Table 3: Hypothetical ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Hybridization Expected Chemical Shift Range (ppm) Notes
C1 (-CH₂Br)sp³30 - 45Shifted downfield by the adjacent bromine.
C2 (-C(Br)(CH₃)-)sp³60 - 80Highly deshielded due to bromine and other substituents.
C3 (-CH(Br)-)sp³50 - 70Deshielded by the attached bromine.
C4 (-CH₂Br)sp³30 - 45Similar to C1, but the electronic environment will differ slightly between diastereomers.
-CH₃sp³20 - 35Influenced by the proximity to the C2 chiral center and bromine.

Note: These are estimated ranges and will vary between different stereoisomers and the solvent used.

Mass Spectrometry (MS) would be used to confirm the molecular weight of the compound and can provide information about the structure through analysis of fragmentation patterns. While standard MS cannot distinguish between stereoisomers, it is a crucial tool for confirming the identity of the compound.

Computational and Theoretical Studies of 1,2,3,4 Tetrabromo 2 Methyl Butane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 1,2,3,4-Tetrabromo-2-methyl-butane, DFT would be used to:

Determine Electronic Structure: By calculating the electron density, DFT can map out frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting reactivity. Halogen substitution is known to significantly lower the LUMO level, which can enhance chemical reactivity. mdpi.com

Analyze Molecular Stability: Geometric optimization using DFT would yield the most stable three-dimensional structure of the molecule. The calculation provides key data such as bond lengths, bond angles, and dihedral angles. The presence of four bulky bromine atoms and a methyl group would create significant steric strain, which DFT calculations could quantify.

Calculate Reaction Energetics: DFT is used to compute the enthalpy and Gibbs free energy of potential reactions, such as dehydrobromination or substitution. This allows researchers to predict whether a reaction is thermodynamically favorable. For instance, the energetics of eliminating HBr to form various bromo-alkenes could be systematically evaluated.

Illustrative Data Table: Calculated DFT Geometric Parameters for this compound Note: This table is a hypothetical representation of data that would be generated from a DFT geometry optimization. Actual values would require a specific computational study to be performed.

ParameterAtom 1Atom 2Predicted Bond Length (Å)
Bond LengthC1Br1.96
Bond LengthC2Br1.97
Bond LengthC2C(CH3)1.54
Bond LengthC3Br1.97
Bond LengthC4Br1.96
Bond AngleBr-C2-C1-112.0°
Bond AngleC1-C2-C3-114.0°
Dihedral AngleBr-C1-C2-C3-178.5°

Ab initio (from first principles) methods are typically more computationally demanding but can offer higher accuracy than DFT for certain systems. They are particularly valuable for:

Mapping Reaction Pathways: Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) would be employed to trace the minimum energy path a reaction follows from reactants to products.

Locating Transition States: Identifying the exact geometry and energy of a transition state—the highest energy point along a reaction coordinate—is critical for understanding reaction kinetics. researchgate.net For a reaction like an E2 elimination from this compound, ab initio calculations could precisely model the structure where the C-H bond is partially broken and the C-Br bond is partially broken. libretexts.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations model the movement of atoms over time. An MD simulation of this compound would reveal:

Conformational Landscapes: The molecule is flexible, with rotation possible around its C-C single bonds. MD simulations would explore the different spatial arrangements (conformers) the molecule can adopt and determine their relative populations and the energy barriers for converting between them.

Intermolecular Interactions: In a simulated liquid or solid phase, MD can model how molecules of this compound interact with each other. A key interaction would be halogen bonding, where the electropositive region (σ-hole) on a bromine atom interacts with an electronegative region on a neighboring molecule. arxiv.orgresearchgate.netmdpi.com MD simulations provide insight into the strength and dynamics of these non-covalent interactions. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing a compound.

NMR Chemical Shifts: Calculating the magnetic shielding around each proton (¹H NMR) and carbon (¹³C NMR) nucleus allows for the prediction of their chemical shifts. However, predicting shifts for carbons bonded to heavy halogens like bromine can be challenging and may require specialized methods or relativistic corrections to achieve high accuracy. stackexchange.com Errors in computed shifts for carbons with multiple halogen attachments can be significant without proper correlation. stackexchange.com

Vibrational Frequencies: DFT calculations can predict the frequencies of molecular vibrations, which correspond to the peaks in an infrared (IR) spectrum. This would allow for the assignment of specific bond stretches (e.g., C-H, C-C, C-Br) and bending modes for this compound.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table presents hypothetical data to illustrate the output of a computational NMR prediction. The accuracy of such predictions for poly-brominated compounds is highly dependent on the level of theory and basis set used.

Carbon AtomPredicted Chemical Shift (ppm)Influencing Factors
C1 (CH2Br)35-45Attached to one bromine.
C2 (C-Br, C-CH3)60-75Attached to one bromine, a methyl group, and two other carbons.
C3 (CHBr)55-70Attached to one bromine.
C4 (CH2Br)35-45Attached to one bromine.
C5 (CH3)20-30Attached to the quaternary C2 carbon.

Structure-Reactivity Relationships Derived from Computational Models

By combining the insights from quantum and molecular dynamics calculations, a comprehensive model of structure-reactivity relationships can be built.

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur and is a key determinant of the reaction rate.

Calculating Activation Barriers: Computational methods can determine the energy of the transition state relative to the reactants. nih.gov For this compound, one could compare the activation barriers for different potential elimination or substitution reactions. For example, the barrier for removing HBr from C1 vs. C3 could be calculated to predict the major alkene product.

Mechanism Elucidation: By comparing the computed activation barriers for different proposed pathways (e.g., E1 vs. E2, SN1 vs. SN2), the most likely reaction mechanism can be identified. The selection of an appropriate density functional is crucial for obtaining reliable energy barriers. nih.gov

Computational Prediction of Regioselectivity and Stereoselectivity

A thorough search of scientific databases and computational chemistry literature yielded no specific studies on the computational prediction of regioselectivity and stereoselectivity for reactions involving This compound . Such studies would typically involve high-level quantum mechanical calculations to determine the transition state energies for various possible reaction pathways, thereby predicting the most likely regioisomeric and stereoisomeric products. The absence of such research indicates a field ripe for future investigation.

Application of Linear Free-Energy Relationships (LFERs) for Kinetic Understanding

Similarly, the application of Linear Free-Energy Relationships (LFERs) to elucidate the reaction kinetics of This compound is not documented in the available literature. LFERs are powerful tools in physical organic chemistry used to correlate reaction rates and equilibrium constants for a series of reactions with changes in the structure of the reactants or in the reaction medium. mdpi.comacs.orgacs.orgresearchgate.net For instance, the Hammett equation is a well-known LFER used to quantify the effect of substituents on the reactivity of aromatic compounds. researchgate.net

While general principles of LFERs are well-established and have been applied to a wide array of organic compounds, including halogenated alkanes, specific studies employing these relationships to understand the kinetic behavior of This compound are absent. mdpi.comresearchgate.net Research in this area would be invaluable for predicting how changes in solvent polarity, nucleophilicity, or minor structural modifications would impact the rates of reactions such as substitutions or eliminations involving this compound.

The lack of specific computational and LFER studies on This compound underscores a significant opportunity for new research. Such investigations would not only provide fundamental insights into the chemical behavior of this specific polyhalogenated alkane but also contribute to the broader understanding of structure-reactivity relationships in this class of compounds.

Advanced Analytical Methodologies for the Detection and Quantification of 1,2,3,4 Tetrabromo 2 Methyl Butane

Sample Preparation and Pre-concentration Techniques for Highly Brominated Alkanes

Effective sample preparation is a critical first step in the analytical workflow for trace-level determination of 1,2,3,4-Tetrabromo-2-methyl-butane. The choice of technique depends on the sample matrix, the physicochemical properties of the analyte, and the desired detection limits.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) is a widely used technique for isolating nonpolar compounds like highly brominated alkanes from aqueous matrices. libretexts.org The efficiency of LLE is highly dependent on the choice of extraction solvent, the solvent-to-sample ratio, pH, and ionic strength of the sample. sigmaaldrich.comcelignis.com For nonpolar analytes, the primary driver for solvent selection is the principle of "like dissolves like," where a nonpolar solvent is chosen to extract a nonpolar analyte from a polar matrix.

Table 1: Hypothetical LLE Optimization Data for a Highly Brominated Alkane

Extraction SolventSolvent:Sample Ratio (v/v)pHIonic Strength (NaCl, M)Mean Recovery (%)
n-Hexane2:17085
Dichloromethane (B109758)2:17092
Ethyl Acetate2:17078
n-Hexane:Dichloromethane (1:1)2:17095
n-Hexane:Dichloromethane (1:1)3:17097
n-Hexane:Dichloromethane (1:1)2:15094
n-Hexane:Dichloromethane (1:1)2:170.598

This table is illustrative and based on general principles of LLE for nonpolar compounds.

To enhance extraction efficiency, particularly for more polar brominated compounds, the addition of salt to the aqueous phase can be employed to decrease the analyte's solubility in water and drive it into the organic phase. sigmaaldrich.com The number of extraction steps is another critical parameter, with multiple extractions using smaller volumes of solvent generally being more efficient than a single extraction with a large volume.

Solid-Phase Extraction (SPE) Protocol Development

Solid-phase extraction (SPE) offers a more selective and often more efficient alternative to LLE, with the added benefits of reduced solvent consumption and the potential for automation. sigmaaldrich.com The development of an SPE protocol involves the careful selection of the sorbent material, conditioning and equilibration of the cartridge, sample loading, washing to remove interferences, and elution of the target analyte. thermofisher.com

For nonpolar compounds like this compound, reversed-phase sorbents such as C18-bonded silica (B1680970) are commonly employed. thermofisher.com The retention mechanism is based on hydrophobic interactions between the nonpolar analyte and the nonpolar stationary phase. thermofisher.com

A typical SPE protocol for a highly brominated alkane from a water sample would involve the following steps:

Sorbent Selection: A C18 or other nonpolar polymeric sorbent is chosen based on the analyte's properties. glsciences.com

Conditioning: The cartridge is conditioned with a water-miscible organic solvent (e.g., methanol) to wet the sorbent and activate the bonded phase.

Equilibration: The sorbent is then equilibrated with deionized water or a buffer matching the sample's pH to prepare it for sample loading.

Sample Loading: The aqueous sample is passed through the cartridge at a controlled flow rate to allow for the retention of the analyte.

Washing: The cartridge is washed with a weak solvent (e.g., water or a water/methanol mixture) to remove polar interferences while the analyte remains bound to the sorbent.

Elution: The target analyte is eluted from the cartridge using a small volume of a strong, nonpolar organic solvent (e.g., hexane (B92381), dichloromethane, or a mixture thereof).

Table 2: Illustrative SPE Protocol Development for a Highly Brominated Alkane from Water

Sorbent TypeConditioning SolventEquilibration SolventWash SolventElution SolventMean Recovery (%)
C18MethanolWaterWaterDichloromethane93
C8MethanolWaterWatern-Hexane89
PolymericMethanolWater5% Methanol in WaterEthyl Acetate96
C18Acetonitrile (B52724)WaterWatern-Hexane:Dichloromethane (1:1)98

This table is a hypothetical representation of an SPE optimization process.

The optimization of the elution solvent is crucial to ensure complete recovery of the analyte. A mixture of solvents can sometimes provide better elution strength and selectivity. nih.gov For complex matrices like soil or sediment, a matrix solid-phase dispersion (MSPD) approach may be employed, where the sample is blended with the sorbent before being packed into a column. nih.gov

Headspace (HS) Extraction and Solid-Phase Microextraction (SPME) for Volatile Species

For volatile and semi-volatile brominated alkanes, headspace (HS) extraction techniques, particularly solid-phase microextraction (SPME), offer a solvent-free and sensitive method for sample preparation. uliege.be HS-SPME involves exposing a fused silica fiber coated with a stationary phase to the headspace above a sample. uliege.be Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. uliege.be

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time and temperature, sample volume, and the addition of salt. mdpi.com

Fiber Selection: The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For nonpolar compounds like this compound, a nonpolar polydimethylsiloxane (B3030410) (PDMS) fiber is a suitable choice. sigmaaldrich.comnih.gov For a broader range of volatile and semi-volatile compounds, a combination fiber such as Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) may be more effective. frontiersin.orgresearchgate.net

Extraction Temperature and Time: Increasing the extraction temperature generally increases the vapor pressure of the analytes, leading to higher concentrations in the headspace and faster extraction kinetics. mdpi.com However, excessively high temperatures can lead to thermal degradation of the analyte. The extraction time should be sufficient to allow for equilibrium to be reached between the sample, headspace, and fiber. mdpi.com

Salting Out: The addition of an inert salt, such as sodium chloride, to aqueous samples can increase the ionic strength of the solution, thereby decreasing the solubility of nonpolar organic compounds and promoting their partitioning into the headspace. frontiersin.org

Table 3: Typical HS-SPME Parameter Optimization for Volatile Brominated Alkanes

Fiber TypeExtraction Temperature (°C)Extraction Time (min)Salt Addition (g/mL)Relative Peak Area
PDMS (100 µm)50300100
PDMS (100 µm)70300150
PDMS (100 µm)70600180
PDMS (100 µm)70600.3220
DVB/CAR/PDMS70600.3250

This is a representative table illustrating the effects of different parameters on extraction efficiency.

Chromatographic Separation Techniques for Isomeric Resolution

Due to the potential for multiple stereoisomers of this compound, chromatographic techniques with high resolving power are essential for accurate quantification and toxicological assessment.

Gas Chromatography (GC) with Specialized Columns for Brominated Alkanes

Gas chromatography (GC) is the most common technique for the analysis of volatile and semi-volatile brominated alkanes. mac-mod.com The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid stationary phase coated on the inner wall of a capillary column. libretexts.org The choice of the stationary phase is paramount for achieving the desired separation, especially for isomers.

For nonpolar compounds like brominated alkanes, nonpolar stationary phases such as those based on polydimethylsiloxane (e.g., DB-1, HP-1, Rtx-1) are often the first choice. sigmaaldrich.com Elution on these columns generally follows the boiling points of the analytes. sigmaaldrich.com However, for the separation of closely related isomers, more specialized columns may be required.

Mid-polarity columns, such as those containing a certain percentage of phenyl or cyanopropyl groups (e.g., DB-5, HP-5ms, Rtx-5), can offer different selectivity based on polarizability and dipole-dipole interactions, which can be beneficial for separating isomers. sigmaaldrich.com For the challenging separation of chiral isomers, specialized chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, are necessary. nih.govvurup.sk

Table 4: Common GC Columns for the Analysis of Brominated Alkanes

Column PhasePolarityPrimary Separation MechanismPotential for Isomeric Separation
100% DimethylpolysiloxaneNonpolarBoiling PointLimited
5% Phenyl-95% DimethylpolysiloxaneLow PolarityBoiling Point, PolarizabilityModerate
50% Phenyl-50% DimethylpolysiloxaneMid-PolarityBoiling Point, Polarizability, Dipole-DipoleGood
Polyethylene Glycol (WAX)PolarPolarity, Hydrogen BondingPoor for nonpolar compounds
Cyclodextrin DerivativesChiralEnantioselective InteractionsExcellent for chiral isomers

This table provides a general guide for column selection.

The temperature program of the GC oven is another critical parameter that needs to be optimized to achieve good resolution in a reasonable analysis time. A slow temperature ramp can improve the separation of closely eluting peaks. The choice of detector is also important, with the electron capture detector (ECD) offering high sensitivity for halogenated compounds, while mass spectrometry (MS) provides both quantification and structural information for confident identification. chromatographyonline.commdpi.com

Development of High-Resolution Liquid Chromatography (HPLC) Methods

While GC is the preferred method for many brominated alkanes, high-performance liquid chromatography (HPLC) can be a valuable alternative, particularly for less volatile or thermally labile compounds. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode for the separation of nonpolar to moderately polar compounds. nacalai.com

In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. nacalai.com The separation is based on the hydrophobic interactions of the analytes with the stationary phase. Nonpolar compounds are more strongly retained and elute later.

The development of an HPLC method for this compound would involve optimizing the mobile phase composition (the ratio of organic solvent to water) to achieve adequate retention and resolution. nacalai.com A gradient elution, where the concentration of the organic solvent is increased during the run, is often necessary to separate a mixture of compounds with a wide range of polarities.

Table 5: Illustrative HPLC Method Development for a Highly Brominated Alkane

Stationary PhaseMobile Phase AMobile Phase BGradient ProgramDetection Wavelength (UV)
C18 (5 µm, 4.6 x 250 mm)WaterAcetonitrile50-100% B in 20 min210 nm
C18 (3.5 µm, 4.6 x 150 mm)WaterMethanol60-100% B in 15 min210 nm
Phenyl-Hexyl (5 µm, 4.6 x 250 mm)WaterAcetonitrile50-95% B in 25 min210 nm

This table is a hypothetical representation of HPLC method development.

The choice of the stationary phase can also influence selectivity. Phenyl-based columns can provide different selectivity for aromatic and some halogenated compounds due to π-π interactions. lcms.cz Detection in HPLC for compounds like this compound, which lack a strong chromophore, can be challenging. A UV detector at low wavelengths (e.g., <220 nm) may be used, but sensitivity might be limited. More universal detectors like an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) would be more suitable for sensitive and specific detection.

Advanced Detection Strategies in Hyphenated Analytical Systems

The robust analysis of this compound, particularly at trace levels in complex matrices, necessitates the use of advanced detection strategies within hyphenated analytical systems. These systems couple the high-resolution separation power of techniques like gas chromatography (GC) with highly selective and sensitive detectors. The choice of detector is paramount for achieving unambiguous identification and accurate quantification.

Bromine-Selective Atomic Emission Detection (AED) for Specificity

Gas chromatography coupled with an atomic emission detector (GC-AED) offers exceptional selectivity for the detection of specific elements, including bromine. In this technique, compounds eluting from the GC column are introduced into a high-energy microwave-induced helium plasma. This plasma is energetic enough to atomize the molecules and excite the resulting atoms, which then emit light at characteristic wavelengths for each element.

For the analysis of this compound, the AED can be set to monitor the specific emission lines for bromine. This provides a highly specific chromatogram showing only bromine-containing compounds, effectively eliminating matrix interferences from non-brominated co-eluting substances. The response of the detector is directly proportional to the number of bromine atoms in the molecule, making it a valuable tool for both identification and quantification. The ability to simultaneously monitor other elemental channels (e.g., carbon, hydrogen) allows for the determination of the empirical formula of unknown analytes. While not as common as mass spectrometry, AED provides a powerful and specific detection method for halogenated compounds in complex samples. acs.org

Hyphenation with High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Enhanced Sensitivity

The coupling of gas chromatography with high-resolution mass spectrometry (GC-HRMS) stands as a premier technique for the definitive identification and quantification of organic micropollutants, including polybrominated compounds like this compound. researchgate.net Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of ions to four or more decimal places. nih.govdocbrown.info

This high mass accuracy enables the calculation of the elemental composition of an ion with high confidence. For a molecule like this compound (C5H8Br4), the exact mass can be precisely calculated and distinguished from other co-eluting compounds that may have the same nominal mass but a different elemental formula. nih.gov This capability is crucial for reducing false positives and ensuring accurate identification in complex environmental and biological matrices. nih.gov

Furthermore, HRMS offers enhanced sensitivity through its ability to create very narrow mass windows for extracted ion chromatograms, thereby improving the signal-to-noise ratio. researchgate.netthermofisher.com The full-scan data acquisition mode of HRMS allows for retrospective analysis, meaning that data can be mined for other potential brominated compounds or transformation products without the need for re-injection. nih.gov The use of GC-HRMS is often suggested for achieving the low limits of quantification required for monitoring highly brominated compounds. researchgate.net

Table 1: Comparison of Low-Resolution vs. High-Resolution Mass Spectrometry for this compound Analysis

Feature Low-Resolution Mass Spectrometry (LRMS) High-Resolution Mass Spectrometry (HRMS)
Mass Accuracy Measures to the nearest whole number (nominal mass) Measures to 3-4 decimal places (exact mass)
Specificity Lower; susceptible to isobaric interferences High; distinguishes between ions with the same nominal mass
Identification Confidence Moderate; based on retention time and fragmentation pattern Very High; based on accurate mass, fragmentation, and isotopic pattern
Sensitivity Generally lower due to higher chemical noise Generally higher due to narrow mass extraction windows
Data Analysis Primarily targeted (Selected Ion Monitoring - SIM) Targeted and non-targeted (full-scan) screening, retrospective analysis
Cost & Complexity Lower Higher

Ionization Technique Selection (e.g., ECNI, APCI) for Optimal Detection of Polybrominated Species

The choice of ionization technique is critical for maximizing the sensitivity and specificity of mass spectrometric detection for polybrominated compounds.

Electron Capture Negative Ionization (ECNI)

Electron Capture Negative Ionization (ECNI) is a highly sensitive and selective soft ionization technique for electrophilic compounds, such as those containing multiple halogen atoms. chromatographyonline.com In ECNI, low-energy electrons are captured by the analyte molecules, leading to the formation of negative ions. For polybrominated compounds, this process is highly efficient. The resulting mass spectra are often simple, frequently dominated by the bromide ion ([Br]⁻) at m/z 79 and 81. nih.govacs.orgnih.gov While this provides excellent sensitivity for screening, the lack of a molecular ion can make specific compound identification challenging. nih.gov However, under controlled conditions, some polybrominated compounds can yield molecular anions or characteristic fragment ions, aiding in their identification. chromatographyonline.com Due to its high sensitivity, GC-ECNI-MS is a widely used method for the trace analysis of brominated compounds in environmental and food samples. nih.gov

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is well-suited for a range of thermally stable compounds with low to moderate polarity. wikipedia.orgnationalmaglab.org In APCI, a corona discharge ionizes solvent molecules, which then transfer a proton to or from the analyte molecules in the gas phase. slideshare.netcreative-proteomics.com A key advantage of APCI for the analysis of brominated flame retardants and related compounds is its tendency to produce abundant (quasi)molecular ions ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. nih.govacs.org This is particularly beneficial for highly brominated compounds that may fragment extensively under other ionization methods like Electron Ionization (EI). nih.gov The presence of a strong molecular ion enhances specificity and allows for its use as a precursor ion in tandem mass spectrometry (MS/MS), leading to notable improvements in both sensitivity and selectivity. nih.govnih.gov

Table 2: Comparison of ECNI and APCI for the Analysis of Polybrominated Compounds

Feature Electron Capture Negative Ionization (ECNI) Atmospheric Pressure Chemical Ionization (APCI)
Ionization Principle Capture of thermal electrons by electrophilic analytes. chromatographyonline.com Gas-phase ion-molecule reactions initiated by corona discharge. slideshare.net
Typical Analytes Highly electrophilic compounds (e.g., halogenated). chromatographyonline.com Thermally stable, low to medium polarity compounds. wikipedia.org
Primary Ions Formed Often [Br]⁻ or other fragment ions; sometimes molecular anions. acs.org Abundant (quasi)molecular ions ([M+H]⁺, [M-H]⁻). nih.gov
Sensitivity Extremely high for target compounds. nih.gov High, with improved detectability for highly brominated congeners over EI. nih.gov
Specificity Can be low if only [Br]⁻ is monitored, but high for the class of compounds. nih.gov High, due to the presence of the molecular ion. nih.gov
Structural Information Often limited due to fragmentation to small ions. nih.gov Good, as the molecular ion is preserved for MS/MS. acs.org
Common Hyphenation GC-MS. nih.gov GC-MS, LC-MS. nih.govacs.org

Compound List

Degradation Pathways and Environmental Fate Modeling of 1,2,3,4 Tetrabromo 2 Methyl Butane

Abiotic Transformation Mechanisms

Hydrolytic Degradation Pathways

No specific studies on the hydrolytic degradation of 1,2,3,4-Tetrabromo-2-methyl-butane were found. Hydrolysis of alkyl halides is a known process, but the rate and products are highly dependent on the specific structure of the molecule, including the position and number of halogen atoms, which prevents accurate extrapolation from other compounds.

Photolytic and Oxidative Decomposition Processes

Information regarding the photolytic and oxidative decomposition of this compound is not available in the searched scientific literature. Such processes are plausible for brominated compounds but require experimental data to determine reaction rates, products, and environmental significance.

Dehydrohalogenation under Environmental Conditions and Product Formation

While dehydrohalogenation is a common degradation pathway for alkyl halides, no studies specifically investigating this process for this compound under environmental conditions were identified. The potential for this reaction to occur and the resulting products remain uncharacterized.

Biotic Transformation Mechanisms

Microbial Degradation and Biotransformation Processes

There is a lack of research on the microbial degradation and biotransformation of this compound. While microorganisms are known to degrade a wide variety of halogenated compounds, the specific enzymes and pathways involved, if any, for this compound have not been reported.

Elucidation of Metabolic Pathways and Intermediate Metabolites

Without studies on the microbial degradation of this compound, there is no information available on its metabolic pathways or the identity of any intermediate metabolites.

Environmental Persistence and Transport Modeling

Kinetic Rate Constant Determination for Environmental Processes

No published studies were identified that have determined the kinetic rate constants for the abiotic or biotic degradation of this compound in various environmental compartments such as water, soil, or air. Research on other brominated compounds suggests that degradation can occur through processes like photolysis, hydrolysis, and microbial degradation, but specific rates for this compound have not been documented.

Predictive Models for Metabolite Formation and Fate

There is a lack of available predictive models specifically developed for the formation and environmental fate of metabolites originating from the degradation of this compound. While computational tools exist for predicting the metabolism of various chemicals, no applications of these models to this specific compound have been reported in the reviewed literature.

Research Applications and Future Directions in 1,2,3,4 Tetrabromo 2 Methyl Butane Chemistry

Utility as Synthetic Intermediates in Advanced Organic Synthesis

Polyhalogenated alkanes are versatile building blocks in organic synthesis, primarily utilized in elimination and substitution reactions to construct complex molecular architectures. The presence of four bromine atoms in 1,2,3,4-tetrabromo-2-methyl-butane, two primary and two secondary, along with a methyl group influencing reactivity, makes it a potentially valuable, though underexplored, synthetic intermediate.

The principal synthetic application for such a compound would be in dehydrohalogenation reactions to form highly functionalized, unsaturated systems. libretexts.org By treating the molecule with a base, successive eliminations of hydrogen bromide (HBr) can occur. The methyl group at the C2 position would likely direct the regioselectivity of these eliminations. For instance, initial elimination could lead to various brominated dienes. Complete dehydrobromination would be expected to yield a substituted triene, a valuable synthon for Diels-Alder reactions or polymerization.

Nucleophilic substitution reactions also present a viable synthetic pathway. The primary bromines at C1 and C4 would be more susceptible to SN2 reactions than the secondary bromines at C2 and C3. This differential reactivity could be exploited for selective functionalization, introducing nucleophiles such as azides, cyanides, or thiolates to build more complex molecules. The closely related compound, 1,2,3,4-tetrabromobutane, is known to undergo substitution reactions where bromine atoms are replaced by other functional groups.

The following table outlines potential synthetic transformations using this compound as a starting material, based on the known reactivity of polyhalogenated alkanes.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagents & Conditions Potential Product(s) Significance
Dehydrohalogenation Strong, non-nucleophilic base (e.g., DBU, t-BuOK) Methyl-substituted brominated dienes and trienes Precursors for conjugated polymers, Diels-Alder synthons
Nucleophilic Substitution NaCN, NaN₃, R-SH / base Cyano-, azido-, or thio-functionalized butane (B89635) derivatives Introduction of versatile functional groups
Reductive Dehalogenation Zn / acid, or H₂ / Pd-C Methyl-substituted butanes, butenes, or dienes Selective removal of bromine atoms

Mechanistic Probes for Halogenation and Dehalogenation Reactions

The structural features of this compound make it a potentially insightful probe for studying the mechanisms of elimination reactions. Dehydrohalogenation reactions can proceed through various pathways, most commonly E1 and E2, and the distribution of products is highly dependent on the substrate structure, base, and solvent.

In the case of this compound, the presence of non-equivalent β-hydrogens relative to the secondary bromine atoms allows for the study of regioselectivity (Zaitsev vs. Hofmann elimination). For example, elimination of HBr from the C2-C3 positions could yield different isomeric alkenes, and the product ratio would provide valuable information about the steric and electronic effects of the methyl group and the remaining bromine atoms. The dehydrohalogenation of 2-bromobutane, for instance, is a classic textbook case used to explain Zaitsev's rule, where the more substituted alkene is the major product. doubtnut.com Studying the multi-elimination cascade from this compound could offer deeper insights into how stereoelectronic factors guide reactivity in complex polyhalogenated systems.

Furthermore, the stereochemistry of the starting material (if synthesized in a stereocontrolled manner) could be used to probe the stereospecificity of E2 reactions, which require an anti-periplanar arrangement of the departing hydrogen and halide. Enzymes that catalyze dehalogenation, known as dehalogenases, often exhibit high stereo- and regioselectivity, and using a complex substrate like this could help in elucidating their mechanisms. nih.govnih.gov

Future Research Avenues in Polybrominated Alkane Synthesis and Reactivity

The chemistry of polybrominated alkanes is a mature field, yet new technologies and methodologies open avenues for future exploration.

The synthesis of polyhalogenated compounds with defined stereochemistry remains a significant challenge. Future research could focus on developing stereoselective methods to access specific isomers of this compound. Potential strategies include:

Asymmetric Bromination: The development of chiral catalysts for the bromination or bromo-functionalization of a suitable methyl-substituted diene precursor could provide enantioselective access to chiral isomers.

Chiral Pool Synthesis: Starting from a readily available, enantiopure molecule (a "chiral pool" starting material) that already contains some of the desired stereocenters.

Enzymatic Halogenation: The use of halogenase enzymes, which can catalyze the selective halogenation of substrates with high stereocontrol, represents a green and efficient alternative to traditional chemical methods. nih.gov

Understanding the complex reaction networks involved in the synthesis and transformation of polybrominated alkanes requires advanced analytical tools. In situ monitoring techniques are particularly powerful as they allow for the real-time observation of reactive intermediates and the collection of kinetic data without disturbing the reaction. spectroscopyonline.commt.com

Recent developments in this area have made it possible to track species that are transient and difficult to isolate. acs.org For reactions involving this compound, these techniques could provide invaluable mechanistic information.

Table 2: Advanced Spectroscopic Techniques for In Situ Monitoring

Technique Information Provided Application Example
FTIR (e.g., ReactIR) Real-time tracking of functional group changes (C-Br, C=C bonds). mt.com Monitoring the rate of dehydrohalogenation by observing the disappearance of C-H stretches and the appearance of C=C stretches.
Raman Spectroscopy Complementary to FTIR, excellent for symmetric bonds and reactions in aqueous media. acs.org Observing changes in C-Br symmetric stretches and the formation of conjugated π-systems.
Nuclear Magnetic Resonance (NMR) Detailed structural information on reactants, intermediates, and products. Identifying specific isomeric intermediates formed during stepwise substitution or elimination reactions.

| Mass Spectrometry (MS) | Detection of reaction components and high molecular weight intermediates. | Coupling with liquid chromatography (LC-MS) for offline analysis to confirm product identities and distribution. |

The integration of computational chemistry with experimental work provides a powerful paradigm for modern chemical research. Quantum mechanics (QM) and combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model reaction pathways, predict transition state energies, and rationalize observed selectivities. rsc.org

For a molecule like this compound, computational studies could:

Predict Reaction Outcomes: Calculate the activation barriers for different elimination and substitution pathways to predict the major products under various conditions.

Elucidate Mechanisms: Model the transition state geometries to understand the stereoelectronic requirements for reactions, such as the preference for anti-periplanar elimination.

Guide Catalyst Design: In the context of developing stereoselective syntheses, computational modeling can help in designing chiral catalysts or understanding the binding mode of the substrate in an enzyme active site.

By combining the predictive power of computational models with targeted experiments guided by in situ analytics, researchers can accelerate the discovery of new reactions and efficiently optimize conditions, even for complex systems like polybrominated alkanes.

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